molecular formula C18H12N2OS B2621990 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine CAS No. 866038-99-5

6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine

Cat. No. B2621990
CAS RN: 866038-99-5
M. Wt: 304.37
InChI Key: MFTVFZJLJXVZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine” is based on a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine in lab experiments is its potential anti-tumor activity, which could make it a valuable tool in cancer research. Additionally, its anti-inflammatory and anti-oxidant properties could make it useful in the study of inflammatory diseases. However, one limitation of this compound is its limited solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of analogs of this compound could lead to the discovery of compounds with even greater biological activity.

Synthesis Methods

The synthesis of 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine involves the reaction of 2-amino-5-phenylsulfanyl-1,3,4-thiadiazole with ethyl 3-oxo-3-phenylpropanoate in the presence of polyphosphoric acid. This reaction leads to the formation of the intermediate 6-phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidin-2-amine, which is then cyclized to yield the final product.

Scientific Research Applications

6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to have anti-inflammatory and anti-oxidant properties, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Biochemical Analysis

Biochemical Properties

6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in protein substrates, thereby regulating various cellular processes such as growth, differentiation, and metabolism . This compound interacts with several protein kinases, inhibiting their activity and thus affecting the signaling pathways they control. The nature of these interactions involves binding to the ATP-binding site of the kinases, preventing the transfer of phosphate groups and thereby inhibiting kinase activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, it can disrupt the signaling pathways that promote cell proliferation and survival, leading to reduced cell growth and increased apoptosis in cancer cells . Additionally, this compound can alter gene expression patterns by affecting transcription factors and other regulatory proteins, further influencing cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting kinase activity and disrupting downstream signaling pathways . Additionally, this compound can interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of protein kinases and prolonged effects on cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit protein kinases and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . For example, by inhibiting protein kinases, it can alter the phosphorylation status of metabolic enzymes, thereby affecting their activity and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . Studies have shown that this compound can be efficiently transported into cells and distributed to various cellular compartments, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit protein kinases . The precise localization of this compound within the cell determines its ability to modulate cellular processes and exert its therapeutic effects .

properties

IUPAC Name

6-phenyl-4-phenylsulfanylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c1-3-7-13(8-4-1)16-11-15-17(21-16)19-12-20-18(15)22-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTVFZJLJXVZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.